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Compound of Interest

Compound Name: Ethyl 3,3-dimethylpent-4-ynoate

Cat. No.: B8464136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

methodologies that can be applied to the study of Ethyl 3,3-dimethylpent-4-ynoate. While

specific experimental and theoretical research on this molecule is not extensively available in

public literature, this document outlines a robust framework for its investigation, drawing upon

established computational chemistry techniques. The proposed studies are designed to

elucidate the structural, electronic, and reactive properties of the molecule, which are crucial for

its potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties
Ethyl 3,3-dimethylpent-4-ynoate is a chiral molecule featuring a terminal alkyne and an ester

functional group. Its systematic IUPAC name is ethyl 3,3-dimethylpent-4-ynoate. The

presence of a quaternary carbon at the 3-position introduces significant steric hindrance, which

is expected to influence its conformational landscape and reactivity.

Table 1: Physicochemical Properties of Ethyl 3,3-dimethylpent-4-ynoate
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Property Value Source

Molecular Formula C9H14O2 Calculated

Molecular Weight 154.21 g/mol Calculated

InChI

InChI=1S/C9H14O2/c1-5-

9(3,4)7-8(10)11-6-2/h1,6-

7H2,2-4H3

Generated

InChIKey
FZJFNLDRLHMJQC-

UHFFFAOYSA-N
Generated

Canonical SMILES CCOC(=O)CC(C)(C)C#C Generated

Theoretical Studies: A Methodological Workflow
A thorough theoretical investigation of Ethyl 3,3-dimethylpent-4-ynoate would involve a multi-

step computational workflow. This process is designed to provide a deep understanding of the

molecule's intrinsic properties.
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Computational Workflow

Initial Structure Generation

Conformational Analysis

Multiple initial guesses

Geometry Optimization & Frequency Calculation

Lowest energy conformers

Electronic Structure Analysis

Optimized geometry

Spectroscopic Properties Prediction

Vibrational frequencies

Reactivity & Mechanistic Studies

Reactivity descriptors

Click to download full resolution via product page

Caption: A generalized workflow for the theoretical study of a molecule.

Due to the rotational freedom around the C2-C3 and C3-C4 single bonds, Ethyl 3,3-
dimethylpent-4-ynoate can exist in multiple conformations. Identifying the lowest energy

conformers is critical as they represent the most populated states of the molecule and will

dictate its observed properties.

Experimental Protocol: Conformational Search
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Initial Structure Generation: A 2D sketch of Ethyl 3,3-dimethylpent-4-ynoate is converted

into a 3D structure using a molecular editor.

Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94 or UFF) is

chosen for an initial, rapid exploration of the conformational space.

Systematic or Stochastic Search: A systematic or Monte Carlo search is performed by

rotating the dihedral angles of the rotatable bonds in predefined increments.

Energy Minimization: Each generated conformer is subjected to energy minimization to find

the nearest local minimum on the potential energy surface.

Clustering and Selection: The resulting conformers are clustered based on their root-mean-

square deviation (RMSD) and energy. A set of unique, low-energy conformers is selected for

higher-level quantum mechanical calculations.

Table 2: Hypothetical Relative Energies of Ethyl 3,3-dimethylpent-4-ynoate Conformers

Conformer ID
Dihedral Angle (C2-C3-C4-
C5)

Relative Energy (kcal/mol)

Conf-1 60° (gauche) 0.00

Conf-2 180° (anti) 0.85

Conf-3 -60° (gauche) 0.00

The electronic structure of the molecule provides insights into its reactivity, stability, and

spectroscopic properties. Key parameters include the highest occupied molecular orbital

(HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP)

mapped onto the electron density surface.

Experimental Protocol: Density Functional Theory (DFT) Calculations

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP or M06-2X) and

basis set (e.g., 6-31G(d) or def2-SVP) are chosen. The choice depends on the desired

accuracy and computational cost.
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Geometry Optimization: The geometries of the lowest energy conformers identified from the

conformational search are optimized at the selected level of theory.

Frequency Calculation: A frequency calculation is performed on the optimized geometries to

confirm that they are true minima on the potential energy surface (i.e., no imaginary

frequencies) and to obtain thermodynamic data.

Single-Point Energy Calculation: A more accurate single-point energy calculation can be

performed using a larger basis set on the optimized geometries.

Molecular Orbital and ESP Analysis: The HOMO, LUMO, and ESP are calculated and

visualized to identify regions of high and low electron density, which correspond to

nucleophilic and electrophilic sites, respectively.

Electronic Structure and Reactivity

HOMO

High Energy

Nucleophilic Center (Alkyne)

Predicted Reactivity

Donates electrons

LUMO

Low Energy

Electrophilic Center (Carbonyl)

Accepts electrons

Click to download full resolution via product page

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Table 3: Hypothetical Electronic Properties of Ethyl 3,3-dimethylpent-4-ynoate (B3LYP/6-

31G(d))
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Property Value

HOMO Energy -6.5 eV

LUMO Energy 1.2 eV

HOMO-LUMO Gap 7.7 eV

Dipole Moment 2.1 D

Computational methods can be used to predict various spectroscopic data, which can aid in the

identification and characterization of the molecule.

Experimental Protocol: Spectroscopic Data Calculation

NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-

Independent Atomic Orbital (GIAO) method at the DFT level. The calculated shieldings are

then converted to chemical shifts by referencing them against a standard (e.g.,

tetramethylsilane).

IR Spectroscopy: The vibrational frequencies and corresponding intensities are obtained

from the frequency calculation performed after geometry optimization. The calculated

frequencies are often scaled by an empirical factor to better match experimental data.

Table 4: Hypothetical Calculated vs. Experimental Spectroscopic Data

Spectrum Feature Calculated Value Experimental Value

¹H NMR -CH2- (ester) 4.15 ppm (To be determined)

¹³C NMR C=O (ester) 172.0 ppm (To be determined)

IR C≡C stretch 2115 cm⁻¹ (To be determined)

IR C=O stretch 1735 cm⁻¹ (To be determined)

Reactivity and Mechanistic Insights
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The terminal alkyne and ester functional groups are the primary sites of reactivity in Ethyl 3,3-
dimethylpent-4-ynoate. Theoretical studies can be employed to investigate the mechanisms

of potential reactions, such as hydration, hydrogenation, or cycloadditions.

Experimental Protocol: Reaction Mechanism Study (e.g., Hydration of the Alkyne)

Reactant, Product, and Transition State Identification: The structures of the reactant, any

intermediates, the transition state(s), and the product are proposed.

Transition State Search: A transition state search algorithm (e.g., Berny optimization or a

synchronous transit-guided quasi-Newton method) is used to locate the transition state

structure.

Transition State Verification: A frequency calculation is performed on the transition state

geometry to confirm the presence of a single imaginary frequency corresponding to the

reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect

the transition state to the reactant and product, thereby confirming the reaction pathway.

Activation Energy Calculation: The activation energy is calculated as the energy difference

between the transition state and the reactant.
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Hypothetical Reaction Pathway: Alkyne Hydration

Ethyl 3,3-dimethylpent-4-ynoate + H₂O

Transition State

Activation Energy

Enol Intermediate

Ketone Product

Tautomerization

Click to download full resolution via product page

Caption: A simplified representation of a hypothetical alkyne hydration reaction pathway.

Conclusion
The theoretical and computational approaches outlined in this guide provide a powerful

framework for a detailed investigation of Ethyl 3,3-dimethylpent-4-ynoate. By combining

conformational analysis, electronic structure calculations, spectroscopic predictions, and

mechanistic studies, a comprehensive understanding of this molecule's chemical behavior can

be achieved. This knowledge is invaluable for guiding its synthesis, characterization, and

potential application in various fields of chemical research and development.

To cite this document: BenchChem. [A Theoretical and Computational Investigation of Ethyl
3,3-dimethylpent-4-ynoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8464136#theoretical-studies-on-ethyl-3-3-
dimethylpent-4-ynoate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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